molecular formula C9H10ClNO B8646843 N-(4-Chlorophenyl)-3-oxetanamine

N-(4-Chlorophenyl)-3-oxetanamine

Cat. No. B8646843
M. Wt: 183.63 g/mol
InChI Key: NRXWQAULHRGPDU-UHFFFAOYSA-N
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Patent
US08586617B2

Procedure details

4-Chloroaniline (0.26 g, 2.0 mmol) was dissolved in methanol (25 ml). Then 3-oxetanone (0.22 g, 3 mmol) and zinc chloride (1.09 g, 8.0 mmol) were added and the reaction mixture was cooled with an ice bath. After adding sodium cyanoborohydride (0.377 g, 6.0 mmol) the mixture was allowed to stir at 40° C. for 5 hours. After cooling, the reaction mixture was poured onto ammonium chloride/ice and extracted with ethyl acetate (3 times 20 ml). The organic layer was dried over magnesium sulfate and evaporated. The residue was purified using flash chromatography (heptane/ethyl acetate=95:5) to yield a light yellow liquid (108 mg, 29%); 1H-NMR (CDCl3): 4.14 b, 1H(NH); 4.55 m, 3H(CHO, CHN); 5.00 t, 2H(CHO), 6.43 d, 2H (aryl-H) and 7.15 d, 2H (aryl-H).
Quantity
0.26 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.22 g
Type
reactant
Reaction Step Two
Quantity
1.09 g
Type
catalyst
Reaction Step Two
Quantity
0.377 g
Type
reactant
Reaction Step Three
Yield
29%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1.[O:9]1[CH2:12][C:11](=O)[CH2:10]1.C([BH3-])#N.[Na+]>CO.[Cl-].[Zn+2].[Cl-]>[Cl:1][C:2]1[CH:8]=[CH:7][C:5]([NH:6][CH:11]2[CH2:12][O:9][CH2:10]2)=[CH:4][CH:3]=1 |f:2.3,5.6.7|

Inputs

Step One
Name
Quantity
0.26 g
Type
reactant
Smiles
ClC1=CC=C(N)C=C1
Name
Quantity
25 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.22 g
Type
reactant
Smiles
O1CC(C1)=O
Name
Quantity
1.09 g
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]
Step Three
Name
Quantity
0.377 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
to stir at 40° C. for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled with an ice bath
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
ADDITION
Type
ADDITION
Details
the reaction mixture was poured onto ammonium chloride/ice
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3 times 20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)NC1COC1
Measurements
Type Value Analysis
AMOUNT: MASS 108 mg
YIELD: PERCENTYIELD 29%
YIELD: CALCULATEDPERCENTYIELD 29.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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